Butyltriphenylphosphonium bromide
Overview
Description
Synthesis Analysis
- Butyltriphenylphosphonium bromide is used in the synthesis of butyltriphenylphosphonium tetra borate (BTPPTB), a versatile reducing agent for the reduction of imines, enamines, and oximes, as well as in reductive alkylation of aldehydes and ketones (Hajipour et al., 2001).
Molecular Structure Analysis
- The crystal and molecular structure of related compounds such as propyltriphenylphosphonium bromochromate, synthesized using butyltriphenylphosphonium bromide, has been determined by X-ray crystallography, providing insights into the molecular structure of similar compounds (Ghammamy et al., 2007).
Chemical Reactions and Properties
- Butyltriphenylphosphonium bromide is involved in various chemical reactions, such as the synthesis of α-amino phosphonates and the cyclotrimerization of aldehydes (Reddy et al., 2005), (Hon & Lee, 2001).
Physical Properties Analysis
- Studies on similar phosphonium compounds provide insights into the physical properties of butyltriphenylphosphonium bromide, such as solubility and crystal structure, which can be inferred from studies on compounds like bromotriphenylphosphonium tribromide (Vogt et al., 1993).
Chemical Properties Analysis
- The compound is a key reactant in the synthesis of other chemicals, indicating its reactivity and usefulness in organic synthesis. For instance, it is used in the synthesis of various organyltriphenylphosphonium compounds (Sharutin et al., 2020).
Scientific Research Applications
-
Synthesis of Novel Phosphonium Hexatungstate Complexes
- Application: Butyltriphenylphosphonium bromide is used in the synthesis of novel phosphonium hexatungstate complexes .
- Method: Sodium tungstate reacts with butyltriphenylphosphonium bromide in the presence of hydrochloric acid to afford new phosphonium hexatungstate compounds .
- Results: The compounds were found to be stable in air and were structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .
-
Polymer Mediation
-
Synthesis of Inhibitors of Tubulin Polymerization
-
Synthesis of 3-Phenylpropanoic Acids
- Application: Butyltriphenylphosphonium bromide is used in the synthesis of 3-phenylpropanoic acids .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The 3-phenylpropanoic acids act as peroxisome proliferator-activated receptor dual agonists affecting the mitochondrial carnitine system .
-
Free Radical 5-Exo-Dig Cyclization
-
Intramolecular Hydroacylalkoxylation
- Application: Butyltriphenylphosphonium bromide is used as a reactant for intramolecular hydroacylalkoxylation .
- Method: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The specific results or outcomes obtained are not detailed in the sources .
-
Wittig Reactions
- Application: Butyltriphenylphosphonium bromide is used in Wittig reactions for the stereoselective synthesis of alkenes .
- Method: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The specific results or outcomes obtained are not detailed in the sources .
-
Dimerization of α-Olefins
-
Alkylidenation of Hydrazides
- Application: Butyltriphenylphosphonium bromide is used in the alkylidenation of hydrazides for the synthesis of indoles .
- Method: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The specific results or outcomes obtained are not detailed in the sources .
-
Tandem Cyclization and 1,2-Thiolate Shift of Nitrogen Ylides
- Application: Butyltriphenylphosphonium bromide is used in tandem cyclization and 1,2-thiolate shift of nitrogen ylides .
- Method: The specific methods of application or experimental procedures are not detailed in the sources .
- Results: The specific results or outcomes obtained are not detailed in the sources .
-
Synthesis of Phosphotungstate Metalates
- Application: Butyltriphenylphosphonium bromide is used in the synthesis of phosphotungstate metalates .
- Method: Sodium tungstate reacts with butyltriphenylphosphonium bromide in the presence of hydrochloric acid to afford new phosphonium hexatungstate compounds .
- Results: The compounds were found to be stable in air and were structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .
-
Synthesis of Organic-Inorganic Hybrids
- Application: Butyltriphenylphosphonium bromide is used in the synthesis of organic-inorganic hybrids .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The hybrids combine the properties of both counterparts and have many practical applications in materials, nanotechnology, catalysis, electrochromic/photochromic systems, and sensors .
Safety And Hazards
Butyltriphenylphosphonium Bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Future Directions
Butyltriphenylphosphonium Bromide has been used in the synthesis of a series of RTP polymers that show color-tunable persistent luminescence upon excitation at different wavelengths . These findings open new opportunities for the control of response behaviors of smart-responsive RTP materials through external stimuli . Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases . Therefore, the development of therapeutic drugs capable of restoring mitochondrial function is highly significant and critically needed .
properties
IUPAC Name |
butyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWKJIWDLVYZIY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22949-84-4 (Parent) | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90883581 | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyltriphenylphosphonium bromide | |
CAS RN |
1779-51-7 | |
Record name | Butyltriphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1779-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butyltriphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Butyltriphenylphosphonium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97KU95HRS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.